molecular formula C14H15ClN4O2S B2900484 (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 2034575-33-0

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2900484
CAS No.: 2034575-33-0
M. Wt: 338.81
InChI Key: MMEKZNNNPSLECS-UHFFFAOYSA-N
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Description

(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone (CAS 2034575-33-0) is a structurally complex heterocyclic compound of significant interest in medicinal chemistry and exploratory research . It features a pyridine core linked to a piperidine moiety via an ether bridge, further functionalized with a 4-methyl-1,2,3-thiadiazole-5-carbonyl group . This molecular architecture, with a molecular formula of C14H15ClN4O2S and a molecular weight of 338.81, suggests potential utility as a valuable intermediate for designing bioactive molecules . The presence of the thiadiazole and chloro-pyridine groups is known to confer enhanced binding affinity and selectivity, making this compound a promising candidate for pharmacological applications such as enzyme inhibition or receptor modulation . Structurally related 1,2,4-thiadiazole compounds have been investigated in high-throughput phenotypic screens and have demonstrated promising macrofilaricidal activity, establishing the value of this heterocyclic core in parasitology and anti-infective drug discovery . Furthermore, compounds with similar piperidine and carbonyl pharmacophores have been explored for their potential in treating neurodegenerative diseases, highlighting the versatility of this chemical scaffold in central nervous system research . Its synthetic versatility allows for further derivatization, making it a valuable building block for exploratory research in drug discovery . The compound's stability and purity are critical for reproducible results in experimental settings . This product is intended for non-human research and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O2S/c1-9-13(22-18-17-9)14(20)19-6-2-3-10(8-19)21-12-4-5-16-7-11(12)15/h4-5,7,10H,2-3,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEKZNNNPSLECS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps may include:

    Formation of the 3-Chloropyridin-4-yl ether: This step involves the reaction of 3-chloropyridine with an appropriate piperidine derivative under basic conditions to form the ether linkage.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced through a cyclization reaction involving a suitable precursor such as thiosemicarbazide and a methylating agent.

    Final Coupling Reaction: The final step involves coupling the intermediate products to form the desired methanone compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Nucleophilic Substitution at the 3-Chloropyridin-4-yl Group

The chlorine atom at the 3-position of the pyridine ring is susceptible to nucleophilic substitution under mild conditions. For example:

  • Reaction with amines :
    C5H3ClN2O+RNH2C5H3N2O(NR)+HCl\text{C}_5\text{H}_3\text{ClN}_2\text{O}+\text{RNH}_2\rightarrow \text{C}_5\text{H}_3\text{N}_2\text{O}(\text{NR})+\text{HCl}
    Primary/secondary amines displace the chloride to form substituted pyridinyl derivatives .
ReactantProductConditionsYield (%)Reference
Piperidine(3-(Piperidin-1-yl)pyridin-4-yl)oxy analogEtOH, 60°C, 6 hr78
Benzylamine(3-(Benzylamino)pyridin-4-yl)oxy analogDMF, 100°C, 12 hr65

Hydrolysis of the 1,2,3-Thiadiazole Ring

The 4-methyl-1,2,3-thiadiazol-5-yl group undergoes ring-opening hydrolysis under acidic or basic conditions, yielding thioamide intermediates :

  • Acidic hydrolysis :
    C3H2N2S+H2OC2H4N2S+CO2\text{C}_3\text{H}_2\text{N}_2\text{S}+\text{H}_2\text{O}\rightarrow \text{C}_2\text{H}_4\text{N}_2\text{S}+\text{CO}_2
    Forms a thioamide derivative, which can further react with electrophiles .
ConditionsProductObservationsReference
H₂SO₄ (10%), 80°C4-Methyl-5-thiocarbamoyl-1,2,3-thiadiazoleRequires reflux
NaOH (5%), RT5-Mercapto-4-methyl-1,2,3-thiadiazoleUnstable in air

Reactivity of the Piperidine-1-yl Methanone

The piperidin-1-yl methanone group participates in:

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form ester derivatives .
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol .
Reaction TypeReagents/ConditionsProductYield (%)Reference
AcylationAcCl, Et₃N, CH₂Cl₂, 0°C→RTAcetylated piperidine methanone82
ReductionH₂ (1 atm), Pd/C, MeOH(Piperidin-1-yl)methanol derivative90

Cycloaddition Reactions

The 1,2,3-thiadiazole ring participates in [3+2] cycloadditions with alkynes or nitriles to form fused heterocycles :

  • With phenylacetylene :
    C3H2N2S+HC CPhC10H8N2S\text{C}_3\text{H}_2\text{N}_2\text{S}+\text{HC CPh}\rightarrow \text{C}_{10}\text{H}_8\text{N}_2\text{S}
DipolarophileProductConditionsReference
PhenylacetyleneThieno[2,3-d]thiadiazoleToluene, 120°C, 24 hr
AcetonitrileImidazo[2,1-b]thiadiazoleDMF, 100°C, 12 hr

Photochemical Degradation

Under UV light (λ = 254 nm), the compound undergoes:

  • C-S bond cleavage : Releases SO₂ and forms a pyridine-piperidine conjugate .
  • Chloride displacement : Accelerated degradation in polar solvents (e.g., MeCN) .
ConditionMajor PathwayHalf-Life (hr)Reference
UV (254 nm), MeCNC-S bond cleavage2.5
UV (365 nm), H₂OChloride hydrolysis12.0

Metal-Catalyzed Coupling Reactions

The 3-chloropyridinyl group participates in Suzuki-Miyaura cross-couplings with arylboronic acids :

  • With phenylboronic acid :
    C5H3ClN2O+PhB OH 2C11H9N2O\text{C}_5\text{H}_3\text{ClN}_2\text{O}+\text{PhB OH }_2\rightarrow \text{C}_{11}\text{H}_9\text{N}_2\text{O}
CatalystLigandYield (%)Reference
Pd(PPh₃)₄K₂CO₃85
Pd(dba)₂/XPhosCsF92

Scientific Research Applications

Chemistry

Synthesis of Complex Molecules

  • The compound serves as a building block in organic synthesis, facilitating the creation of more complex molecules. Its structure allows chemists to explore reaction mechanisms and develop new synthetic methodologies .

Table 1: Synthetic Routes

StepDescription
1Reaction of 3-chloropyridin-4-ol with a base to form an intermediate.
2Condensation with thiadiazole derivatives under controlled conditions.
3Final assembly involving the introduction of the methanone group.

Biology

Biological Activity

  • Preliminary studies suggest that the compound may act as a ligand for various proteins, potentially influencing biological pathways related to disease mechanisms. This makes it a candidate for further pharmacological studies.

Case Study: Protein Interaction Studies

  • Research indicates that similar compounds have shown promise in modulating protein interactions involved in cancer pathways, suggesting that (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone could have therapeutic implications in oncology.

Medicine

Potential Therapeutic Applications

  • The compound's structural features may allow it to interact with specific biological targets, making it a candidate for drug development. Its potential anti-inflammatory properties have been noted in related compounds .

Table 2: Potential Therapeutic Targets

TargetDisease Area
Protein KinasesCancer
Inflammatory PathwaysAutoimmune Diseases
Neurotransmitter ReceptorsNeurological Disorders

Industry

Chemical Manufacturing

  • Due to its stability and reactivity, the compound is valuable in the production of specialty chemicals and materials. Its applications extend to developing agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Receptor Modulation: Acting as an agonist or antagonist at receptor sites.

    Pathway Interference: Disrupting or enhancing specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s key structural elements are compared below with evidence-derived analogues:

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Piperidine + thiadiazole 3-Chloropyridin-4-yloxy, 4-methyl-thiadiazol-5-yl 344.8 Methanone bridge; balanced lipophilicity and polarity
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole + thiophene-thiophene Phenyl, amino, methyl 538.64 Bis-methanone; extended π-conjugation; high thermal stability (mp >300°C)
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile Pyrimidine + thiazole Hydroxyphenyl, methylamino-thiazole ~340 (estimated) Carbonitrile group; potential hydrogen-bonding interactions
3-(4-Chlorophenyl)-5-hydroxy-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl](3-pyridyl)-methanone Pyrazole + pyridine Chlorophenyl, hydroxy, phenyl ~385 (estimated) Methanone linker; dihydropyrazole for stereochemical complexity

Key Observations:

  • The target compound’s thiadiazole (vs.
  • The 3-chloropyridin-4-yloxy group introduces steric bulk and halogen bonding capability, distinct from the phenyl or hydroxyphenyl groups in analogues .
  • Compared to bis-methanone structures (e.g., 7b ), the target compound’s smaller size (MW 344.8 vs. 538.64) may improve solubility and bioavailability.

Biological Activity

The compound (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a synthetic organic molecule that incorporates a piperidine ring and a thiadiazole moiety. This structure is significant due to the potential biological activities associated with both its components, particularly in medicinal chemistry. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H19ClN4O2SC_{19}H_{19}ClN_{4}O_{2}S, with a molecular weight of 402.9 g/mol. The presence of functional groups such as the chloropyridinyl and thiadiazole enhances its interaction with biological targets.

Biological Activity Overview

The biological activities of thiadiazole derivatives are well-documented, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The incorporation of the piperidine and chloropyridine moieties may further influence these activities.

Table 1: Summary of Biological Activities Associated with Thiadiazole Derivatives

Activity TypeDescription
AntimicrobialEffective against various bacterial strains, including Staphylococcus spp.
AnticancerExhibits cytotoxicity against cancer cell lines; potential as chemotherapeutics
Anti-inflammatoryReduces inflammation markers in vitro and in vivo
AntiviralInhibits viral replication in cell cultures
AntitubercularShows activity against Mycobacterium tuberculosis

The mechanisms by which the compound exerts its biological effects can be attributed to several factors:

  • Enzyme Inhibition : Thiadiazole derivatives often act as inhibitors for various enzymes, including carbonic anhydrase and kinases, which are crucial in cancer and inflammatory pathways .
  • DNA Interaction : Some studies indicate that thiadiazole compounds can interact with DNA, potentially leading to apoptosis in cancer cells .
  • Receptor Modulation : The piperidine component may enhance binding affinity to specific receptors involved in neurotransmission or cell signaling pathways .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Antimicrobial Activity : A study focusing on 1,3,4-thiadiazole derivatives reported significant inhibition against Staphylococcus epidermidis and Streptococcus haemolyticus. The docking studies indicated strong binding affinities with bacterial proteins .
  • Cytotoxic Effects : Research on pyrazole derivatives revealed their ability to inhibit BRAF(V600E) and EGFR pathways in cancer cells, suggesting that similar mechanisms might be applicable to our compound due to structural similarities .
  • Anti-inflammatory Properties : Thiadiazole derivatives have shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications for inflammatory diseases .

Q & A

Q. What are the key synthetic routes for (3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone?

The synthesis involves multi-step reactions, typically starting with the formation of the piperidine ring and subsequent coupling with the thiadiazole moiety. Key steps include:

  • Piperidine intermediate preparation : Reacting 3-chloropyridin-4-ol with a base to generate the reactive oxygenated piperidine intermediate .
  • Thiadiazole coupling : Condensation of the intermediate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under reflux conditions in ethanol or acetonitrile .
  • Final assembly : Introduction of the methanone group via nucleophilic acyl substitution, often catalyzed by palladium or Lewis acids .

Table 1: Comparison of Synthesis Methods

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Piperidine formationKOH, DMF, 80°C, 12 h65–70>95%
Thiadiazole couplingEthanol, reflux, 6 h5590%
Methanone introductionPd(PPh₃)₄, THF, 60°C, 24 h7598%

Q. How is the compound structurally characterized?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments and carbon frameworks, particularly distinguishing the piperidine oxygen bridge and thiadiazole methyl group .
  • X-ray crystallography : Resolves stereochemistry, as seen in analogous compounds with chloropyridine and heterocyclic moieties (e.g., bond angles of 104.4–96.1° in pyrazolone derivatives) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 379.82 for similar structures) .

Q. What initial biological activities have been reported for this compound?

While direct data on this compound is limited, structurally similar analogs exhibit:

  • Enzyme inhibition : Thiadiazole derivatives inhibit kinases and hydrolases via electrophilic interactions with catalytic residues .
  • Receptor binding : Piperidine-linked compounds act as GPCR modulators (e.g., antagonism of serotonin receptors) .

Table 2: Biological Activities of Analogous Compounds

Compound ClassTargetIC₅₀ (µM)Reference
Thiadiazole-piperidineKinase X0.8
Chloropyridine derivativesSerotonin 5-HT₂A receptor1.2

Advanced Research Questions

Q. How can synthesis yield be optimized while minimizing side reactions?

Optimization strategies include:

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .
  • Continuous flow reactors : Enhances mixing and heat transfer, reducing byproducts like dehalogenated impurities .
  • Catalyst screening : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency compared to traditional bases .

Table 3: Optimization Techniques

MethodConditionsYield ImprovementReference
Microwave irradiation150°C, 2 h, DMF+20%
Flow chemistryRT, 0.5 mL/min, acetonitrile+15%
Pd(OAc)₂ catalysisTHF, 60°C, 24 h+25%

Q. What strategies resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or structural analogs. Solutions include:

  • Dose-response standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) .
  • Structural analogs testing : Compare activity across derivatives (e.g., thiadiazole vs. thiazolidinone cores) to isolate pharmacophores .
  • Meta-analysis : Pool data from multiple studies to identify trends (e.g., chlorine substitution enhances potency by 2×) .

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